
Tacrolimus monohydrate
Descripción general
Descripción
Tacrolimus es un potente fármaco inmunosupresor que se utiliza principalmente para prevenir el rechazo de trasplantes de órganos y tratar diversas enfermedades autoinmunitarias. Se descubrió por primera vez en 1984 a partir del caldo de fermentación de una muestra de suelo japonés que contenía la bacteria Streptomyces tsukubaensis . Químicamente, es una lactona macrólida y es conocido por su capacidad para inhibir la calcineurina, una proteína fosfatasa implicada en la activación de los linfocitos T .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Tacrolimus se produce normalmente mediante fermentación utilizando Streptomyces tsukubaensis. El proceso de fermentación implica el cultivo de la bacteria en un medio rico en nutrientes, seguido de la extracción y purificación del compuesto . Se han desarrollado varios métodos para mejorar la solubilidad y la biodisponibilidad del tacrolimus, incluyendo el uso de tecnología de fluidos supercríticos para preparar dispersiones sólidas .
Métodos de Producción Industrial: La producción industrial de tacrolimus implica la optimización de las condiciones de fermentación para maximizar el rendimiento. Esto incluye el ajuste de parámetros como la temperatura, el pH y la concentración de nutrientes. Además, se utilizan técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación y validación del tacrolimus en las formas farmacéuticas de dosificación .
Análisis De Reacciones Químicas
Acid- and Base-Mediated Degradation
Tacrolimus exhibits stability in mildly acidic conditions (pH 3–5) but degrades under strong alkaline or acidic environments:
-
Alkaline Conditions : Treatment with 0.1 M NaOH or sodium t-butoxide results in aldehyde formation via cleavage of the β-hydroxyketone moiety (Figure 2i) .
-
Acid Catalysis : Exposure to p-toluenesulfonic acid in toluene induces 23,24-anhydro-tacrolimus formation (27% yield), characterized by a trans-double bond (J = 16 Hz) .
Table 1: Degradation Products Under Acid/Base Conditions
Thermal Degradation
Thermolysis at 50–60°C induces structural rearrangements:
-
Allylic Ester Rearrangement : Forms tacrolimus regioisomer (Figure 2k) .
-
Dehydration : β-Hydroxyketone dehydration yields 5-deoxy-Δ-tacrolimus (diene) .
-
Oxygen Exposure : Accelerates degradation, increasing total impurities by 4.2% in amorphous tacrolimus .
Table 2: Thermal Degradation Pathways
Temperature | Key Reaction | Product | Detection Method |
---|---|---|---|
60°C | Allylic ester rearrangement | Regioisomer | UHPLC-PDA |
50°C | β-Hydroxyketone dehydration | 5-deoxy-Δ-tacrolimus | C NMR |
Oxidative Degradation
Tacrolimus reacts with radical initiators and metal ions:
-
Radical Initiators (e.g., ACVA) : Generate tacrolimus epimer (8-epitacrolimus) and α-hydroxy acid derivative via free radical-mediated epimerization .
-
Fe3+^{3+}3+ Catalysis : Enhances epimerization and diene formation .
-
Hydrogen Peroxide : Minimal degradation at 3% concentration (24 hours, RT) .
Photolytic Degradation
Exposure to UV/visible light (300–800 nm) causes:
-
Regioisomer Formation : Structural rearrangement of the allylic ester .
-
Epimerization : Production of 8-epitacrolimus .
Photodegradation is more pronounced in solution (acetonitrile-water) than in solid state .
Metabolic Reactions
In vivo, tacrolimus is metabolized primarily by hepatic CYP3A4/5 enzymes:
-
Major Metabolites : 13-demethyl-, 31-demethyl-, and 15-demethyl-tacrolimus .
-
Minor Pathways : Hydroxylation at C12 and O-demethylation with fused-ring formation .
-
P-glycoprotein Transport : Facilitates biliary excretion of metabolites .
Table 3: Key Metabolites and Enzymatic Pathways
Metabolite | Enzyme | Activity Relative to Parent Drug |
---|---|---|
13-Demethyl-tacrolimus | CYP3A4/5 | Equipotent |
31-Demethyl-tacrolimus | CYP3A4 | Reduced activity |
Stabilization Strategies
Aplicaciones Científicas De Investigación
Dermatological Applications
Atopic Dermatitis (AD)
Tacrolimus is widely recognized for its efficacy in treating moderate to severe atopic dermatitis, particularly in patients who are unresponsive to topical corticosteroids. Clinical studies have demonstrated that tacrolimus ointment (0.03% and 0.1%) significantly improves symptoms compared to hydrocortisone acetate, with a marked reduction in the modified Eczema Area and Severity Index (mEASI) scores.
Treatment | mEASI Improvement (%) | Patient Response |
---|---|---|
Hydrocortisone 1% | 70.0 | 13.6% showed ≥90% improvement |
Tacrolimus 0.03% | 78.7 | 27.8% showed ≥90% improvement |
Tacrolimus 0.1% | 86.7 | 36.7% showed ≥90% improvement |
This data indicates that tacrolimus not only reduces inflammation but also improves overall quality of life for patients with AD .
Case Study: Pediatric Patients
A retrospective study involving twelve pediatric patients treated with tacrolimus ointment reported significant improvements in atopic dermatitis symptoms, with no serious adverse effects noted over a treatment period of several months . Blood levels of tacrolimus remained below quantifiable limits, suggesting a low risk of systemic absorption.
Ocular Applications
Refractory Inflammatory Ocular Surface Diseases
Tacrolimus has shown promise in treating refractory inflammatory conditions of the ocular surface, such as chronic cicatrizing conjunctivitis and scleritis. A study involving twelve patients demonstrated that topical tacrolimus effectively reduced inflammation and the need for steroid therapy.
Condition | Outcome |
---|---|
Chronic Cicatrizing Conjunctivitis | Reduced inflammatory relapse while tapering steroids |
Scleritis | Suppressed corneoscleral melting and hyperemia |
Mooren Ulcer | Controlled inflammation with no adverse side effects |
Patients experienced significant clinical improvements, including decreased ocular pain and hyperemia over a treatment duration of up to 31 months .
Systemic Applications
Transplantation
Tacrolimus is a cornerstone in immunosuppressive therapy for organ transplant recipients to prevent graft rejection. It is often used in conjunction with other agents to enhance efficacy while minimizing side effects.
Case Study: Kidney Transplant Recipients
In a multicenter study involving kidney transplant recipients, tacrolimus monotherapy was associated with favorable outcomes regarding graft survival rates and renal function over a follow-up period of several years . The study highlighted the importance of monitoring drug levels to prevent toxicity while ensuring effective immunosuppression.
Other Notable Applications
- Follicular Lymphoma: Tacrolimus has been investigated as a treatment option for follicular lymphoma due to its immunomodulatory properties.
- Psoriasis: Emerging research suggests potential benefits in treating psoriasis, although more studies are needed to establish optimal protocols.
Mecanismo De Acción
Tacrolimus ejerce sus efectos inhibiendo la calcineurina, una proteína fosfatasa implicada en la activación de los linfocitos T. Se une a la inmunofilina FKBP-12 (proteína de unión a FK506), formando un complejo que inhibe la calcineurina. Esta inhibición previene la desfosforilación del factor nuclear de los linfocitos T activados (NF-AT), reduciendo así la transcripción de la interleucina-2 y otras citoquinas . Este mecanismo es crucial para sus propiedades inmunosupresoras y antiinflamatorias.
Compuestos Similares:
Ciclosporina: Otro inhibidor de la calcineurina utilizado para fines inmunosupresores similares.
Pimecrolimus: Un inhibidor tópico de la calcineurina utilizado para tratar la dermatitis atópica.
Sirolimus: Un inmunosupresor que inhibe la vía diana de la rapamicina en mamíferos (mTOR).
Singularidad del Tacrolimus: Tacrolimus es único debido a su mayor potencia en comparación con la ciclosporina y su capacidad para ser utilizado tanto sistémica como tópicamente. Su mecanismo de acción, que implica la inhibición de la calcineurina, lo convierte en un fármaco crítico para prevenir el rechazo de trasplantes de órganos y tratar enfermedades autoinmunitarias .
Comparación Con Compuestos Similares
Cyclosporine: Another calcineurin inhibitor used for similar immunosuppressive purposes.
Pimecrolimus: A topical calcineurin inhibitor used to treat atopic dermatitis.
Sirolimus: An immunosuppressant that inhibits the mammalian target of rapamycin (mTOR) pathway.
Uniqueness of Tacrolimus: Tacrolimus is unique due to its higher potency compared to cyclosporine and its ability to be used both systemically and topically. Its mechanism of action, involving the inhibition of calcineurin, makes it a critical drug in preventing organ transplant rejection and treating autoimmune diseases .
Actividad Biológica
Tacrolimus monohydrate, a macrolide immunosuppressant, is primarily recognized for its role in preventing organ rejection in transplant patients and treating various dermatological conditions, particularly atopic dermatitis. Its biological activity is largely attributed to its mechanism of action as a calcineurin inhibitor, which significantly impacts T cell activation and cytokine production.
Tacrolimus exerts its immunosuppressive effects by binding to the FK506-binding protein (FKBP), forming a complex that inhibits calcineurin. This inhibition prevents the dephosphorylation of nuclear factor of activated T cells (NF-AT), thereby blocking the transcription of interleukin-2 (IL-2) and other cytokines essential for T cell proliferation and differentiation . This mechanism is crucial in reducing immune responses, making tacrolimus effective in managing autoimmune diseases and preventing transplant rejection.
Pharmacokinetics
The pharmacokinetics of this compound reveal significant variability in absorption and metabolism:
- Bioavailability : Oral bioavailability ranges from 20% to 25%, with food intake affecting absorption rates .
- Metabolism : Primarily metabolized by the liver via cytochrome P450 enzymes (CYP3A4 and CYP3A5) with inactive metabolites excreted mainly through feces .
- Half-life : The biological half-life varies; for healthy individuals, it averages around 43 hours, while it is shorter in transplant patients due to altered clearance mechanisms .
Clinical Efficacy
Atopic Dermatitis : Tacrolimus has shown superior efficacy compared to topical corticosteroids (TCS) in treating atopic dermatitis. A randomized controlled trial indicated that tacrolimus significantly reduced inflammatory biomarkers and clinical severity scores compared to hydrocortisone .
Case Studies :
- Bakos et al. (2007) reported a case where a patient treated with 0.1% tacrolimus ointment achieved nearly 90% repigmentation of lesions after three months, despite experiencing some inflammatory reactions initially .
- Stinco et al. (2009) noted that while some patients experienced mild side effects such as burning sensations, the overall response rate for repigmentation was significant .
Safety Profile
While tacrolimus is generally well-tolerated, it can cause local side effects such as burning sensations and erythema upon application. Serious systemic side effects are rare but can include increased risk of infections due to its immunosuppressive properties .
Comparative Efficacy Table
Study | Treatment | Population | Outcome | Findings |
---|---|---|---|---|
Bakos et al. (2007) | Tacrolimus 0.1% | 1 Female, 18 years | Repigmentation | 90% improvement in lesions |
Stinco et al. (2009) | Tacrolimus 0.1% | 12 Patients | Side Effects | Mild reactions; overall positive response |
Cochrane Review (2024) | Tacrolimus vs Hydrocortisone | Various Studies | Inflammatory Biomarkers | Significant reduction in biomarkers with tacrolimus |
Propiedades
IUPAC Name |
1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69NO12.H2O/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7;/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJQLQGQZSIBAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H71NO13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109581-93-3 | |
Record name | 15,19-Epoxy-3H-pyrido(2,1-C)-(1,4)oxaazacyclotricosine-1,7,20,21- (4H,23H)-tetrone, 5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a -hexadecahydro-5,19-dihydroxy-3-(2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl)-14,16-dimethoxy-4,10,12,18-tetramethyl-8- (2-propenyl)-, monohydrate,(3S-(3R*,(E(1S*,3S*,4S*)),4S*,5R*,8S*, 9E,12R*,14R*,15S*,16R*,18S*,19S*,26aR*))- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.